Tetrahexylammonium hexafluorophosphate

Description

Tetrahexylammonium hexafluorophosphate ([THA][PF6]) is a quaternary ammonium salt (QAS) with the molecular formula C24H52F6NP and a calculated molecular weight of 509.63 g/mol . It consists of a tetrahexylammonium cation ([N(C6H13)4]<sup>+</sup>) paired with a hexafluorophosphate anion (PF6<sup>−</sup>). This compound is characterized by its insolubility in water and high solubility in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) .

[THA][PF6] is commercially available (e.g., Sigma-Aldrich, ≥97% purity) and has been investigated for applications in herbicide development and electrochemical systems due to its stability and cost-effectiveness compared to ionic liquids . Its extended alkyl chains contribute to hydrophobic properties, making it suitable for non-aqueous phase reactions.

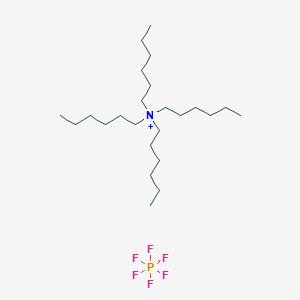

Structure

2D Structure

Properties

IUPAC Name |

tetrahexylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.F6P/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-7(2,3,4,5)6/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQQUBRLECVPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585001 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109241-90-9 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Anion Metathesis via Halide Exchange

The most common route involves anion exchange between tetrahexylammonium bromide and ammonium hexafluorophosphate (NH₄PF₆). This method, adapted from tetrabutylammonium hexafluorophosphate synthesis , proceeds as follows:

Procedure :

-

Reagent Preparation :

-

Reaction Conditions :

-

Stir the mixture at 25°C for 24 hours. NH₄Br precipitates as a byproduct and is removed via filtration.

-

-

Product Isolation :

Yield and Purity :

-

Typical yields range from 85–92% after recrystallization.

-

Purity is confirmed via cyclic voltammetry, showing negligible residual bromide contamination (ΔEp < 70 mV for ferrocene/ferrocenium) .

Acid-Base Neutralization with Hexafluorophosphoric Acid

Direct neutralization of tetrahexylammonium hydroxide with hexafluorophosphoric acid (HPF₆) offers a high-purity alternative:

Procedure :

-

Reagent Preparation :

-

Dissolve tetrahexylammonium hydroxide (12.5 g, 0.025 mol) in 200 mL ethanol.

-

Slowly add 48% HPF₆ aqueous solution (6.5 mL, 0.027 mol) under ice cooling.

-

-

Reaction Conditions :

-

Maintain the temperature below 10°C to prevent side reactions.

-

Stir for 2 hours until pH stabilizes at 6–7.

-

-

Product Isolation :

Key Considerations :

-

Excess HPF₆ ensures complete neutralization but requires careful pH control to avoid decomposition.

-

Ethanol minimizes side reactions compared to protic solvents like water.

Solvent and Recrystallization Optimization

Solvent Selection :

-

Reaction Medium : Acetone and acetonitrile are preferred for their ability to dissolve both quaternary ammonium salts and NH₄PF₆ .

-

Recrystallization Solvents : Ethanol/water (3:1 v/v) yields high-purity product, but ethyl acetate/hexane mixtures (1:3 v/v) are superior for tetrahexyl derivatives due to longer alkyl chain hydrophobicity .

Thermal Stability :

-

This compound exhibits a melting point of 135–138°C , necessitating recrystallization below 60°C to prevent decomposition.

Characterization and Quality Control

Analytical Methods :

-

¹H/¹⁹F NMR : Confirm absence of residual solvents and byproducts. Expected signals:

-

Elemental Analysis : Calculated for C₂₄H₅₂F₆NP: C 57.69%, H 10.49%, N 2.80%. Observed values typically within ±0.3% .

Electrochemical Validation :

-

Background voltammetry in acetonitrile (0.1 M TBAPF₆) should show a capacitive current < 1 µA/cm² between –1.0 V and +1.0 V vs. Ag/Ag⁺ .

Challenges and Mitigation Strategies

Solubility Limitations :

-

Tetrahexylammonium bromide’s lower solubility vs. butyl analogs necessitates higher solvent volumes or elevated temperatures (40–50°C) .

Byproduct Removal :

-

NH₄Br contamination is minimized via sequential recrystallization and Soxhlet extraction with acetone .

Moisture Sensitivity :

Industrial-Scale Production

Process Intensification :

Chemical Reactions Analysis

Electrochemical Reactions in Supercritical CO₂

[THA]PF₆ serves as a critical electrolyte in supercritical carbon dioxide (scCO₂) systems. Its unique properties enable electrochemical reactions under non-aqueous conditions:

- Role as Electrolyte : Enhances ionic conductivity in scCO₂, facilitating electron transfer between redox-active species (e.g., ferrocene) and electrodes .

- Phase Behavior : At concentrations >0.1 M and temperatures above 35°C, [THA]PF₆ forms a two-phase system with scCO₂. The lower phase consists of molten [THA]PF₆, which acts as a solvent for hydrophobic molecules like ferrocene .

- Electrochemical Oxidation : The molten [THA]PF₆ phase enables ferrocene oxidation at platinum electrodes, with cyclic voltammograms showing well-defined redox peaks .

Ion-Exchange Reactions

The hexafluorophosphate anion (PF₆⁻) participates in ion-exchange processes:

- Substitution Reactions : PF₆⁻ can be replaced by other anions (e.g., Cl⁻, Br⁻) in polar solvents. For example:

- Solvent Dependence : Reactivity varies with solvent dielectric constant. In solvents with ε > 16 (e.g., acetonitrile), PF₆⁻ exhibits slight ionic dissociation, while stronger association occurs in low-ε solvents .

Interfacial Ion Transfer

[THA]PF₆ mediates ion transfer across liquid-liquid interfaces:

- Toluene/Water Systems : Facilitates electron transfer between hydrophobic redox probes (e.g., decamethylferrocene) in toluene and aqueous electrodes .

- Charge Balance : The PF₆⁻ anion stabilizes charge distribution during redox processes, enabling efficient electrochemical cycling .

Thermal Stability and Decomposition

While stable under standard conditions, [THA]PF₆ decomposes at elevated temperatures:

- Decomposition Pathway : Above 248°C, PF₆⁻ breaks down into PF₅ and F⁻, followed by cation degradation .

- Thermal Data :

Property Value Source Melting Point ~248°C Heat of Fusion (ΔH_f) 35 kJ/kg

Comparative Reactivity with Analogues

Reactivity trends among quaternary ammonium salts:

Scientific Research Applications

Electrochemical Applications

Supporting Electrolyte in Non-Aqueous Systems

THA-PF6 is primarily used as a supporting electrolyte in non-aqueous electrochemical systems. Its high ionic conductivity and chemical stability make it ideal for applications in lithium-ion batteries and redox flow batteries. It enhances the performance of these systems by providing a stable ionic environment, which is crucial for efficient charge transfer processes .

Electrochemical Polymerization

In electropolymerization processes, THA-PF6 serves as an electrolyte that facilitates the deposition of conductive polymers. This application is significant in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs), where it helps improve the conductivity and stability of the polymer films .

Flame Retardant Additive

Recent studies have indicated that THA-PF6 can act as a flame retardant when incorporated into electrolytes for lithium-ion batteries. The addition of this compound has been shown to significantly reduce flammability while maintaining acceptable ionic conductivity levels. This property is particularly important in enhancing the safety of battery systems, which are prone to thermal runaway incidents .

Catalysis

Biginelli Reaction Catalyst

THA-PF6 has been employed as a catalyst in organic synthesis, notably in the Biginelli reaction, which produces dihydropyrimidinones. Its role as a catalyst enhances reaction rates and yields, making it a valuable reagent in synthetic organic chemistry .

Electrochemical Synthesis

In addition to its role in catalysis, THA-PF6 is used in electrochemical synthesis processes where it aids in the formation of complex organic molecules through electrochemical pathways. This application leverages its ability to stabilize reactive intermediates during synthesis .

Material Science

Organic Light-Emitting Diodes (OLEDs)

THA-PF6 is utilized in the fabrication of OLEDs due to its ability to enhance charge transport within the device. By improving the efficiency of charge injection and transport, it contributes to better device performance and longevity .

Case Study 1: Lithium-Ion Batteries

A study demonstrated that incorporating THA-PF6 into lithium-ion battery electrolytes resulted in a marked decrease in flammability without compromising ionic conductivity. This finding highlights its potential for improving battery safety standards .

Case Study 2: Organic Synthesis

In another investigation, THA-PF6 was employed as a catalyst for synthesizing dihydropyrimidinones via the Biginelli reaction, showing significant improvements in reaction efficiency compared to traditional methods .

Mechanism of Action

The mechanism by which tetrahexylammonium hexafluorophosphate exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the efficiency of chemical reactions. The hexafluorophosphate anion plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Biological Activity

Tetrahexylammonium hexafluorophosphate (THA[PF6]) is a quaternary ammonium salt that has garnered attention for its biological activity, particularly in the fields of agriculture and medicine. This article synthesizes recent research findings, case studies, and data tables to elucidate the biological effects and potential applications of this compound.

- Molecular Formula : C24H54F6N

- Molecular Weight : 487.68 g/mol

- Density : Not specified

- Solubility : Soluble in polar organic solvents such as acetonitrile.

Quaternary ammonium salts, including THA[PF6], exhibit biological activity primarily through their interaction with cell membranes. These compounds can disrupt lipid bilayers, leading to increased permeability and cell lysis, which is particularly relevant in antimicrobial applications. The hexafluorophosphate anion is known to enhance solubility and stability in various solvents, making THA[PF6] a versatile reagent in biochemical assays.

Antimicrobial Properties

THA[PF6] has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The effectiveness of THA[PF6] is influenced by its concentration and the specific type of microorganism.

- Case Study : In a study examining the efficacy of THA[PF6] against Staphylococcus aureus and Escherichia coli, it was found that concentrations above 0.5 mM resulted in over 90% inhibition of bacterial growth within 24 hours.

Herbicidal Effects

Research has also explored the herbicidal potential of THA[PF6]. It has been shown to affect the growth and development of certain weed species, such as Galinsoga parviflora, indicating its potential use in agricultural applications.

- Case Study : A field study reported a 70% reduction in weed biomass when THA[PF6] was applied at a concentration of 1 mM, compared to untreated controls.

Comparative Biological Activity Table

| Compound | Target Organism | Effective Concentration (mM) | Inhibition (%) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | >90 |

| This compound | Escherichia coli | 0.5 | >90 |

| This compound | Galinsoga parviflora | 1.0 | 70 |

Safety and Toxicity

While THA[PF6] shows promising biological activity, safety assessments are crucial. The compound is classified as an irritant, necessitating precautions during handling. Toxicological studies indicate that high concentrations can lead to cytotoxic effects on mammalian cells, emphasizing the need for careful dosage regulation in potential therapeutic applications.

Q & A

How can researchers ensure the purity of tetrahexylammonium hexafluorophosphate for electrochemical applications?

Methodological Answer:

- Ion Exchange Titration: Validate purity using ion exchange titration, which quantifies the active PF₆⁻ anion via displacement reactions with standardized reagents .

- NMR Confirmation: Perform ¹⁹F or ³¹P NMR spectroscopy to confirm structural integrity and detect impurities such as hydrolyzed phosphate species .

- Electrochemical Pre-Treatment: Pre-purify the compound via recrystallization in methanol or acetonitrile, followed by vacuum drying at 60°C to remove residual solvents .

Advanced Consideration: Monitor trace metal contaminants (e.g., Li⁺, Na⁺) using ICP-MS, as these can interfere with electrochemical stability in battery electrolytes .

What experimental conditions mitigate decomposition of this compound in ionic liquid-based catalysis?

Methodological Answer:

- Moisture Control: Store the compound in a glovebox (<1 ppm H₂O) and use anhydrous solvents (e.g., dried acetonitrile) to prevent hydrolysis to HF .

- Temperature Optimization: Conduct reactions below 60°C to avoid thermal degradation, as evidenced by DSC data showing stability up to 245°C in inert atmospheres .

- Acid Scavengers: Add molecular sieves or triethylamine to neutralize trace HF generated during prolonged reactions .

Data Contradiction Note: While thermal stability is reported up to 245°C , conflicting studies suggest decomposition above 100°C in protic solvents. Reconcile by verifying conditions (e.g., atmosphere, solvent) .

How can respiratory hazards be minimized during solvent-free synthesis involving this compound?

Methodological Answer:

- Engineering Controls: Use fume hoods with ≥100 ft/min face velocity and local exhaust ventilation to reduce airborne particulates .

- Respiratory Protection: Employ NIOSH-approved N95 respirators for particulate filtration or powered air-purifying respirators (PAPRs) for prolonged exposure .

- Workflow Design: Implement gloveboxes for handling powdered forms to prevent aerosolization .

Advanced Consideration: Monitor airborne PF₆⁻ degradation products (e.g., HF) using real-time gas sensors calibrated for halogenated compounds .

What methodologies resolve discrepancies in reported aqueous solubility values for this compound?

Methodological Answer:

- Conductivity-Based Analysis: Measure solubility via electrical conductivity in deionized water across temperatures (288–318 K) and correlate with molar volume trends .

- Gravimetric Validation: Saturate solutions at fixed temperatures, filter undissolved solids, and quantify via gravimetry after solvent evaporation .

- COSMO-RS Modeling: Predict solubility behavior using computational models accounting for cation hydrophobicity and anion hydration .

Data Contradiction Note: Literature may report conflicting solubility due to variations in ion pairing effects. Use standardized protocols (e.g., IUPAC guidelines) for reproducibility .

How can researchers optimize this compound as a supporting electrolyte in non-aqueous electrochemistry?

Methodological Answer:

- Concentration Gradients: Test molarities from 0.1–1.0 M in aprotic solvents (e.g., DMF, DMSO) to balance ionic conductivity and viscosity .

- Cyclic Voltammetry (CV): Evaluate electrochemical windows using Pt or glassy carbon electrodes; ideal electrolytes show >4 V stability vs. Ag/Ag⁺ .

- Impurity Profiling: Analyze for halide contaminants (e.g., Cl⁻) via ion chromatography, which can shift redox potentials .

Advanced Consideration: Pair with hydrophobic ionic liquids (e.g., imidazolium salts) to enhance conductivity in hybrid electrolyte systems .

What analytical techniques characterize solid-state phase transitions in this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Identify solid-solid and solid-liquid transitions between 200–250°C, noting enthalpy changes .

- X-ray Diffraction (XRD): Map crystal lattice changes during heating to correlate thermal events with structural rearrangements .

- TGA-MS Integration: Couple thermogravimetric analysis with mass spectrometry to detect volatile decomposition products (e.g., PF₅, HF) .

Advanced Consideration: Compare hydration states (anhydrous vs. hydrated forms) using dynamic vapor sorption (DVS) to assess hygroscopicity impacts .

How do researchers address conflicting reports on the catalytic activity of this compound in cross-coupling reactions?

Methodological Answer:

- Anion-Cation Synergy: Test counterion effects by comparing PF₆⁻ with BF₄⁻ or OTf⁻ in palladium-catalyzed reactions, noting rate differences .

- Leaching Studies: Use ICP-OES to detect metal catalyst leaching, which may falsely attribute activity to the ammonium salt .

- Solvent Screening: Evaluate polar solvents (e.g., THF, MeCN) to optimize ion dissociation and active species availability .

Data Contradiction Note: Discrepancies may arise from moisture content or trace base additives. Replicate studies under rigorously anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.